Cas no 1014067-71-0 (N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)

N-Cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a specialized pyrazole-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopentyl substituent and an ethoxy group, contributing to its unique steric and electronic properties. This compound may serve as an intermediate in the synthesis of biologically active molecules, offering versatility in drug discovery and development. The ethyl group at the 1-position enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for structure-activity relationship studies. The compound's stability and synthetic accessibility further support its utility in exploratory chemistry.
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide structure
1014067-71-0 structure
Product name:N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
CAS No:1014067-71-0
MF:C13H21N3O2
MW:251.324743032455
CID:5954424
PubChem ID:16925380

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
    • N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide
    • F2382-0156
    • AKOS024644613
    • 1014067-71-0
    • Inchi: 1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17)
    • InChI Key: DFKDVCRSEGYRNZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=NN(CC)C=1)OCC)NC1CCCC1

Computed Properties

  • Exact Mass: 251.16337692g/mol
  • Monoisotopic Mass: 251.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 56.2Ų

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2382-0156-3mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2382-0156-30mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2382-0156-10mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2382-0156-2mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2382-0156-5μmol
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2382-0156-15mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2382-0156-2μmol
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2382-0156-25mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2382-0156-10μmol
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2382-0156-1mg
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-71-0 90%+
1mg
$81.0 2023-05-16

Additional information on N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Research Brief on N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS: 1014067-71-0)

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS: 1014067-71-0) is a pyrazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings related to this compound, providing insights into its current status in drug development and research.

Recent studies have focused on the synthesis and optimization of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, with particular emphasis on improving its bioavailability and target specificity. Computational modeling and structure-activity relationship (SAR) studies have been employed to elucidate the molecular interactions of this compound with various biological targets, including enzymes and receptors implicated in disease pathways. Preliminary results suggest that this compound exhibits promising inhibitory activity against specific kinases, making it a potential candidate for the treatment of cancers and inflammatory diseases.

In vitro and in vivo studies have further validated the therapeutic potential of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. For instance, research published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing tumor growth in xenograft models, with minimal off-target effects. Additionally, pharmacokinetic studies have revealed favorable absorption and distribution profiles, although further optimization is required to enhance metabolic stability and reduce potential toxicity. These findings underscore the compound's potential as a lead molecule in drug discovery pipelines.

The mechanism of action of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been a key area of investigation. Recent proteomic and transcriptomic analyses have identified its interaction with key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. By modulating these pathways, the compound has shown the ability to induce apoptosis and inhibit proliferation in malignant cells. Such insights are critical for the rational design of next-generation derivatives with improved efficacy and safety profiles.

Despite these promising developments, challenges remain in the clinical translation of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. Issues such as formulation stability, scalability of synthesis, and long-term toxicity need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward preclinical and clinical trials. Current research is also exploring its potential in combination therapies, where synergistic effects with existing drugs could enhance therapeutic outcomes.

In conclusion, N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS: 1014067-71-0) represents a promising scaffold in medicinal chemistry with significant potential for therapeutic applications. Continued research and development efforts are warranted to fully exploit its pharmacological properties and translate these findings into clinically viable treatments. This brief highlights the importance of interdisciplinary collaboration and innovative approaches in advancing this compound through the drug discovery pipeline.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd